2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
Description
2-(4-Fluorophenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a small-molecule acetamide derivative featuring a fluorinated aromatic ring and a fused benzoxazole scaffold. The compound’s structure includes:
- 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and small atomic radius.
- Acetamide linker: Facilitates hydrogen bonding with biological targets.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c16-11-7-5-10(6-8-11)9-14(19)17-15-12-3-1-2-4-13(12)18-20-15/h5-8H,1-4,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBLHYKPJZOHSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.
Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid, nitric acid, or halogens under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Amine derivatives from the reduction of the acetamide group.
Substitution: Various substituted fluorophenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders like anxiety and depression.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors in the brain, thereby influencing neuronal signaling pathways. This modulation can result in anxiolytic or antidepressant effects, making it a candidate for the development of new psychiatric medications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzoxazole/Benzothiazole Derivatives
2-(4-Fluorophenyl)-N-(4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)Acetamide
- Key Difference : Replacement of benzoxazole oxygen with sulfur (benzothiazole).
- Molecular Formula : C₁₆H₁₆FN₃OS (MW: 318.39) .
- Implications: Increased lipophilicity due to sulfur’s larger atomic size and polarizability. Potential for stronger π-π stacking interactions in hydrophobic binding pockets.
2-(4-Fluorophenoxy)-N-(4,5,6,7-Tetrahydro-2,1-Benzoxazol-3-yl)Butanamide
- Key Difference: Phenoxy group (vs. phenyl) and butanamide chain (vs. acetamide).
- Molecular Formula : C₁₇H₁₉FN₂O₃ (MW: 318.348) .
- Implications: Extended aliphatic chain may reduce solubility but improve membrane permeability. Phenoxy substitution alters electronic properties compared to direct phenyl linkage.
Heterocyclic Variations in Acetamide Derivatives
1-[2-(2-Fluorophenoxy)Acetyl]-N-(4,5,6,7-Tetrahydro-2,1-Benzoxazol-3-yl)Azetidine-3-Carboxamide
- Key Difference: Incorporation of azetidine (4-membered ring) and fluorophenoxy-acetyl group.
- Molecular Formula : C₁₉H₂₀FN₃O₄ (MW: 373.3782) .
- Higher molecular weight may influence pharmacokinetic properties.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(Substituted Phenyl)Acetamides
Halogenated and Multi-Substituted Analogs
N-(3,4-Difluorophenyl)-2-(4-Bromophenyl)Acetamide
Structural and Physicochemical Comparison Table
*Estimated based on formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
